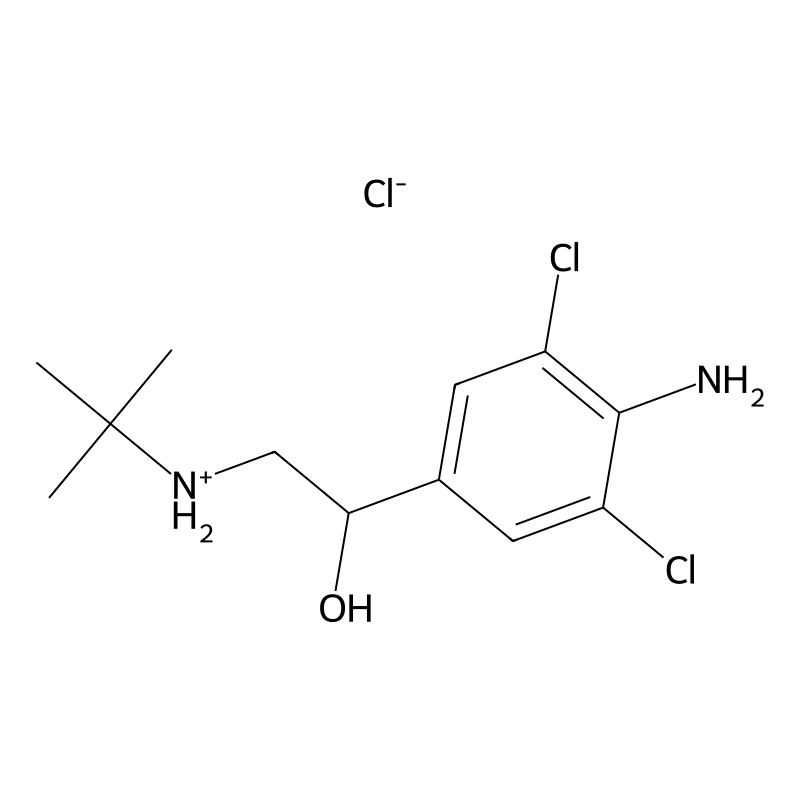

Clenbuterol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clenbuterol hydrochloride is a sympathomimetic amine primarily utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. It functions as a selective beta-2 adrenergic agonist, which means it binds to beta-2 receptors in the smooth muscle of the airways, leading to muscle relaxation and dilation of the bronchial passages. This compound was first patented in 1967 and has been in medical use since 1977. Although it is approved for veterinary use in treating horses with breathing difficulties, its use in humans is restricted in many countries, including the United States, due to safety concerns .

The chemical formula for clenbuterol hydrochloride is , with a molar mass of approximately 277.19 g/mol. It is often found in the form of its hydrochloride salt, which enhances its stability and solubility .

Clenbuterol acts as a β₂-adrenergic agonist. It binds to β₂-adrenergic receptors, which are present in various tissues throughout the body, including the lungs, heart, and skeletal muscle []. This binding stimulates the production of cellular messengers like cyclic AMP (cAMP), leading to various cellular responses:

- Relaxation of bronchial smooth muscle: This bronchodilatory effect helps improve breathing in asthma by widening airways [].

- Increased metabolic rate: Clenbuterol can stimulate thermogenesis, the burning of calories to generate heat. This effect might explain its off-label use for weight loss, although scientific evidence for its efficacy and safety in this context is lacking.

- Enhanced muscle growth: Some studies suggest clenbuterol may promote muscle protein synthesis, but the long-term effects and safety of this action are unclear.

Clenbuterol hydrochloride can have significant side effects, especially at high doses or with prolonged use. These include:

- Increased heart rate and blood pressure: This can be dangerous for people with pre-existing heart conditions.

- Tremor and anxiety: Clenbuterol's stimulant effects can cause nervousness and shakiness.

- Insomnia: The stimulating properties can disrupt sleep patterns.

- Electrolyte imbalances: Clenbuterol can lead to imbalances in potassium and other electrolytes, further impacting heart function.

Potential Neuroprotective Effects

Studies suggest clenbuterol hydrochloride might possess neuroprotective properties. In animal models, it has been shown to:

Reduce neuronal cell death

Clenbuterol was found to decrease cell death caused by kainic acid, a neurotoxin, in the hippocampus, a brain region crucial for memory and learning. This suggests it could potentially offer protection against neurodegenerative diseases like Alzheimer's or Parkinson's. Source: Gleeson et al., 2010:

Promote nerve growth factors

The study also observed increased levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) following clenbuterol treatment. These factors play essential roles in neuronal survival, differentiation, and function. Source: Gleeson et al., 2010:

Clenbuterol hydrochloride acts primarily through its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, it stimulates adenylate cyclase activity, increasing intracellular cyclic adenosine monophosphate levels. This cascade leads to the relaxation of bronchial smooth muscle and vasodilation. The compound also exhibits thermogenic properties, which can increase metabolic rates and fat oxidation .

In terms of metabolic pathways, clenbuterol undergoes hepatic metabolism with negligible first-pass effect, resulting in high bioavailability (89-98%) when administered orally . The primary route of elimination is through feces and urine, with an elimination half-life ranging from 36 to 48 hours .

Clenbuterol exhibits several biological activities beyond its bronchodilator effects. As a beta-2 agonist, it has been shown to increase resting energy expenditure and enhance fat oxidation while having minimal impact on carbohydrate metabolism . This characteristic has led to its controversial use in bodybuilding and weight loss regimens.

Synthesis of clenbuterol typically involves several steps starting from 4-amino-3,5-dichlorobenzyl alcohol. The process generally includes:

- Formation of the tert-butylamine derivative: This involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine.

- Hydrochloride salt formation: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid.

These methods ensure that the compound retains its biological activity while improving its pharmacokinetic properties .

Clenbuterol hydrochloride has several applications:

- Bronchodilator: Used primarily for treating asthma and other respiratory disorders.

- Weight Loss: Sometimes used off-label for fat loss due to its metabolic enhancing properties.

- Performance Enhancement: Popular among athletes and bodybuilders for its ability to increase lean muscle mass and reduce body fat .

Despite these applications, its use in food-producing animals is banned in many countries due to health risks associated with human consumption of contaminated meat .

Clenbuterol interacts with various medications and substances:

- Beta-blockers: Concomitant use can reduce the effectiveness of both drugs.

- Thyroid hormones: May potentiate the effects of thyroid medications.

- Stimulants: Combining clenbuterol with other stimulants can increase cardiovascular risks .

Additionally, clenbuterol can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), necessitating monitoring during prolonged use .

Several compounds share structural or functional similarities with clenbuterol hydrochloride:

| Compound Name | Classification | Unique Features |

|---|---|---|

| Salbutamol | Beta-2 adrenergic agonist | Shorter duration of action; commonly used for asthma |

| Terbutaline | Beta-2 adrenergic agonist | Used primarily for asthma; less potent than clenbuterol |

| Fenoterol | Beta-2 adrenergic agonist | Rapid onset; used mainly in acute asthma attacks |

| Formoterol | Long-acting beta-2 agonist | Longer duration; used for maintenance therapy |

Clenbuterol is unique due to its pronounced anabolic effects and longer half-life compared to other beta-2 agonists, making it particularly appealing for non-medical uses such as bodybuilding .

Beta-2 Adrenergic Receptor Pathway Activation

Clenbuterol hydrochloride exerts its profound anabolic effects through selective activation of beta-2 adrenergic receptors, which are abundantly expressed in skeletal muscle tissue. The initial binding of clenbuterol to these receptors triggers a cascade of intracellular signaling events that culminate in enhanced protein synthesis rates. Research demonstrates that clenbuterol administration results in significant increases in gastrocnemius muscle mass, with protein content rising by 26% within three weeks of treatment. This effect is mediated specifically through beta-2 adrenoceptor activation, as evidenced by the complete reversal of anabolic effects when selective beta-2 antagonists are administered concurrently.

The receptor-mediated mechanism involves coupling to stimulatory G-proteins, leading to activation of adenylyl cyclase and subsequent elevation of cyclic adenosine monophosphate levels. This classical pathway activates protein kinase A, which phosphorylates numerous downstream targets involved in metabolic regulation and gene transcription. However, emerging evidence suggests that clenbuterol also activates alternative signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B pathway, which may contribute to its unique anabolic profile compared to other beta-2 agonists.

Mechanistic Target of Rapamycin Signaling Enhancement

The mechanistic target of rapamycin signaling pathway represents a central hub for clenbuterol's anabolic effects on skeletal muscle. Acute administration of clenbuterol induces dramatic increases in protein kinase B phosphorylation, with levels rising 24-fold in the medial gastrocnemius and 52-fold in the tibialis anterior within 2-4 hours of injection. This activation cascades through the mechanistic target of rapamycin complex 1, leading to phosphorylation and activation of key downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic initiation factor 4E binding protein 1.

The phosphorylation of ribosomal protein S6 kinase 1 increases by 120% following clenbuterol treatment, with specific kinase activity remaining elevated for up to 14 days during chronic administration. This sustained activation enhances the phosphorylation of ribosomal protein S6 and increases the helicase activity of eukaryotic initiation factor 4A, both critical steps in translation initiation. Simultaneously, the phosphorylation of eukaryotic initiation factor 4E binding protein 1 promotes its dissociation from eukaryotic initiation factor 4E, allowing for enhanced formation of the eukaryotic initiation factor 4F complex and subsequent cap-dependent translation initiation.

The mechanistic target of rapamycin pathway's importance in clenbuterol's effects is demonstrated through rapamycin inhibition studies, where co-administration of rapamycin with clenbuterol resulted in 37-97% suppression of clenbuterol-induced muscle growth in normal animals. This dramatic inhibition confirms that mechanistic target of rapamycin signaling is essential for clenbuterol's anabolic effects, particularly in promoting muscle hypertrophy through enhanced protein synthesis.

Translational Efficiency and Ribosomal Biogenesis

Clenbuterol hydrochloride significantly enhances translational efficiency through multiple coordinated mechanisms that optimize the protein synthesis machinery. The compound increases both the fractional rate of protein synthesis and the absolute capacity for protein production by stimulating ribosomal biogenesis and enhancing the efficiency of existing ribosomes. In extensor digitorum longus, plantaris, and gastrocnemius muscles, clenbuterol treatment results in 29-36% increases in fractional synthesis rates within three days of administration.

The enhanced translational efficiency is accompanied by substantial increases in total ribonucleic acid content, which serves as a proxy for ribosomal abundance. This increase in ribosomal capacity provides the infrastructure necessary to support elevated protein synthesis rates over extended periods. The temporal pattern of these changes reveals that the increase in synthesis rates precedes the accumulation of ribonucleic acid, suggesting that clenbuterol first enhances the efficiency of existing ribosomes before stimulating the production of additional translational machinery.

Muscle-specific responses to clenbuterol reveal important differences in translational regulation between fiber types. Fast-twitch muscles demonstrate more pronounced increases in both fractional synthesis rates and absolute protein accretion compared to slow-twitch muscles. This differential response may reflect variations in beta-2 adrenergic receptor density or differences in downstream signaling pathway sensitivity between muscle fiber types. The sustained nature of these effects, with elevated synthesis rates persisting for up to seven days post-treatment, indicates that clenbuterol induces stable changes in the translational machinery rather than transient activation.

Myofibrillar Protein Accretion and Muscle Fiber Hypertrophy

The ultimate manifestation of clenbuterol's effects on protein synthesis is the accumulation of myofibrillar proteins and subsequent muscle fiber hypertrophy. Single fiber analysis reveals that clenbuterol treatment increases the cross-sectional area of fast fibers by approximately 64% and slow/fast hybrid fibers by 74%, while slow fibers show minimal changes. This selective hypertrophy pattern reflects the preferential targeting of fast-twitch muscle fibers by clenbuterol, consistent with the higher beta-2 adrenergic receptor density in these fiber types.

The hypertrophic response extends beyond simple increases in fiber size to include qualitative changes in myofibrillar protein composition. Clenbuterol treatment induces de novo expression of type IIx myosin heavy chain in soleus muscle fibers, which normally contain predominantly type I myosin heavy chain. This shift toward faster myosin heavy chain isoforms is accompanied by increased expression of multiple myosin heavy chain isoforms within individual fibers, creating a more complex contractile protein profile.

| Study | Model | Fiber Type | Hypertrophy | Protein Changes |

|---|---|---|---|---|

| Clenbuterol 4 weeks rat | Soleus muscle | Fast fibers | 64% increase in CSA | Type IIx MHC expression |

| Clenbuterol 4 weeks rat | Soleus muscle | Slow/fast hybrid | 74% increase in CSA | Multiple MHC isoforms |

| Clenbuterol 3 weeks rat | Left ventricle | Cardiac myocytes | 26% hypertrophy | Normal SERCA2a expression |

| Clenbuterol 5 weeks rat | Latissimus dorsi | Skeletal muscle | 20-29% hypertrophy | Physiological hypertrophy |

The molecular mechanisms underlying this hypertrophy involve coordinated regulation of protein synthesis and degradation pathways. While clenbuterol dramatically increases protein synthesis rates, it simultaneously inhibits protein degradation through direct effects on proteolytic systems. This dual action creates a strongly positive protein balance that favors net protein accretion and muscle growth. The specificity of this response to muscle tissue, with minimal effects on other organs such as liver and kidney, underscores the targeted nature of clenbuterol's anabolic effects.

Satellite Cell Activation and Muscle Regeneration Capacity

Satellite Cell Proliferation and Activation Kinetics

Clenbuterol hydrochloride demonstrates potent effects on satellite cell activation, fundamentally altering the kinetics of muscle regeneration and repair processes. Autoradiographic studies of transplanted skeletal muscles reveal that clenbuterol treatment accelerates satellite cell proliferation, with cells beginning to divide earlier than in control conditions. This earlier onset of proliferation provides a significant advantage in muscle regeneration scenarios, allowing for more rapid mobilization of myogenic precursor cells when muscle repair is needed.

The activation of satellite cells by clenbuterol involves complex signaling mechanisms that extend beyond simple proliferation stimulation. In denervated muscles, clenbuterol treatment leads to satellite cell activation without necessarily increasing cell division rates, suggesting that the compound may primarily influence satellite cell differentiation and growth factor production rather than purely mitotic activity. This observation indicates that clenbuterol's effects on satellite cells are more nuanced than simple proliferation enhancement, involving sophisticated regulation of cell fate decisions.

The temporal dynamics of satellite cell responses to clenbuterol reveal important insights into muscle regeneration mechanisms. The accelerated proliferation observed in clenbuterol-treated muscles is accompanied by enhanced myofiber hypertrophy, suggesting that activated satellite cells contribute both to muscle repair and growth. This dual function is particularly important in pathological conditions where muscle mass is threatened, as it provides both regenerative capacity and hypertrophic stimulus simultaneously.

Paired Box Homeotic Gene 7 Expression and Myogenic Commitment

The regulation of paired box homeotic gene 7 expression represents a critical aspect of clenbuterol's effects on satellite cell biology. This transcription factor serves as a definitive marker for satellite cells and plays essential roles in maintaining their stem cell characteristics while regulating their activation and differentiation. Clenbuterol treatment influences paired box homeotic gene 7 expression in complex ways that depend on the physiological context and the age of the tissue.

In aged skeletal muscle, clenbuterol administration can partially restore satellite cell function by modulating paired box homeotic gene 7 expression and associated signaling pathways. The compound increases beta-2 adrenergic receptor expression in satellite cells, which correlates with improved proliferative capacity and enhanced muscle regeneration. This effect is particularly significant in aged muscle, where satellite cell function typically declines and beta-2 adrenergic receptor expression is reduced.

The interaction between clenbuterol and paired box homeotic gene 7 regulation also extends to the control of myogenic differentiation. While clenbuterol enhances paired box homeotic gene 7 expression under certain conditions, it can also promote cell cycle arrest in myoblasts through stabilization of cyclin-dependent kinase inhibitor p27. This apparent paradox reflects the sophisticated temporal regulation of satellite cell fate, where initial activation and proliferation are followed by controlled differentiation and fusion with existing muscle fibers.

Myogenic Differentiation Factor Regulation

Clenbuterol hydrochloride exerts profound effects on the expression and activity of myogenic differentiation factors, fundamentally altering the trajectory of muscle development and regeneration. The compound's influence on MyoD and myogenin expression reveals complex regulatory mechanisms that depend on innervation status and muscle fiber type. In denervated muscles, clenbuterol treatment significantly reduces MyoD and myogenin mRNA levels, mimicking the effects of innervation and suggesting that the compound can partially substitute for neural regulatory signals.

The regulation of myogenic differentiation factors by clenbuterol involves both direct transcriptional effects and indirect modulation through neural pathways. In intact muscles, clenbuterol increases myogenin expression while having variable effects on MyoD, depending on the specific muscle type and experimental conditions. This differential regulation suggests that clenbuterol can fine-tune the myogenic program to optimize muscle adaptation for specific physiological demands.

The clinical significance of myogenic differentiation factor regulation by clenbuterol extends to its potential therapeutic applications in muscle wasting conditions. By modulating the expression of these key regulatory proteins, clenbuterol can potentially redirect muscle cells away from atrophic pathways and toward regenerative and hypertrophic programs. This capability is particularly important in denervation-induced muscle atrophy, where the loss of neural input typically leads to dysregulated myogenic factor expression and progressive muscle wasting.

Muscle Regeneration and Repair Mechanisms

The enhancement of muscle regeneration by clenbuterol hydrochloride involves coordinate regulation of multiple cellular and molecular processes that optimize tissue repair and functional recovery. In burn injury models, clenbuterol treatment not only promotes muscle anabolism but also enhances wound healing and tissue repair processes. The compound increases ribonucleic acid concentration in muscle tissue while simultaneously reducing it in liver, suggesting a redistribution of anabolic resources toward muscle repair.

The mechanisms underlying enhanced muscle regeneration involve both satellite cell-dependent and satellite cell-independent pathways. Clenbuterol treatment accelerates recovery from immobilization-induced muscle atrophy by enhancing both the proliferation of satellite cells and the hypertrophy of existing muscle fibers. This dual mechanism ensures comprehensive muscle recovery that addresses both the cellular and structural aspects of muscle damage.

The temporal aspects of muscle regeneration under clenbuterol treatment reveal optimal therapeutic windows for intervention. The compound's effects on wound healing and muscle repair are most pronounced when adequate substrate availability is maintained, suggesting that nutritional support is crucial for maximizing therapeutic benefits. The sustained nature of these regenerative effects, persisting for weeks after treatment cessation, indicates that clenbuterol induces stable changes in muscle regenerative capacity rather than transient improvements.

Ubiquitin-Proteasome System Inhibition in Muscle Wasting Conditions

Muscle-Specific Ubiquitin Ligase Suppression

Clenbuterol hydrochloride demonstrates remarkable efficacy in suppressing the expression and activity of muscle-specific ubiquitin ligases, particularly muscle RING finger 1 and muscle atrophy F-box/atrogin-1. These E3 ubiquitin ligases play central roles in muscle protein degradation pathways and are dramatically upregulated during various forms of muscle wasting, including denervation, disuse, and aging-related atrophy. Clenbuterol treatment significantly reduces the expression of both muscle RING finger 1 and muscle atrophy F-box mRNA in multiple muscle wasting models, with effects persisting throughout the duration of treatment.

The suppression of muscle-specific ubiquitin ligases by clenbuterol occurs through multiple signaling pathways that converge on transcriptional regulation. The compound activates protein kinase B signaling, which leads to phosphorylation and cytoplasmic sequestration of forkhead box O transcription factors. Since forkhead box O proteins are key transcriptional activators of muscle RING finger 1 and muscle atrophy F-box genes, their inactivation by clenbuterol results in reduced expression of these proteolytic enzymes. This mechanism provides a direct link between clenbuterol's anabolic signaling and its anti-proteolytic effects.

The muscle-specific nature of ubiquitin ligase suppression by clenbuterol is particularly significant for therapeutic applications. While the compound effectively reduces muscle RING finger 1 and muscle atrophy F-box expression in skeletal muscle, it has minimal effects on ubiquitin ligase expression in other tissues. This selectivity minimizes potential systemic effects while maximizing therapeutic benefits for muscle wasting conditions. The degree of suppression varies between muscle types, with fast-twitch muscles showing more pronounced reductions in ubiquitin ligase expression compared to slow-twitch muscles.

Proteasomal Activity Modulation

The modulation of proteasomal activity represents a crucial mechanism through which clenbuterol hydrochloride prevents muscle protein degradation. The compound significantly reduces 20S proteasome activity in multiple muscle wasting models, with the degree of inhibition correlating with the severity of the atrophic stimulus. In hindlimb suspension models, clenbuterol treatment reduces proteasomal activity by 37-97% in fast-twitch muscles, while showing more modest effects in slow-twitch muscles.

The mechanisms underlying proteasomal inhibition by clenbuterol involve both direct and indirect effects on the proteasome complex. The compound reduces the expression of proteasomal subunits and regulatory proteins, effectively diminishing the overall capacity for protein degradation. Additionally, clenbuterol interferes with the targeting of proteins for proteasomal degradation by reducing ubiquitin conjugation and altering the activity of deubiquitinating enzymes.

| Model | Muscle Type | Proteasome Activity | Ubiquitin Ligase Expression | Muscle Sparing Effect |

|---|---|---|---|---|

| Hindlimb suspension | Fast-twitch | 37-97% reduction | MuRF1/MAFbx suppressed | 10-20% attenuation |

| Denervation | Soleus | 40% reduction | Atrogin-1 decreased | Complete prevention |

| Aging | Biceps brachii | Maintained activity | Reduced expression | Fiber size preserved |

| Cachexia | Multiple | Enhanced inhibition | Marked suppression | Functional improvement |

The clinical significance of proteasomal activity modulation by clenbuterol is demonstrated in human studies of muscle wasting conditions. In patients with brachial plexus injuries, clenbuterol treatment significantly attenuated the decrease in muscle fiber cross-sectional area and improved electromyographic parameters of muscle function. The reduction in fibrillation potential amplitude, a marker of muscle denervation, was four times smaller in clenbuterol-treated patients compared to placebo controls.

Forkhead Box O Transcription Factor Inactivation

The inactivation of forkhead box O transcription factors represents a central mechanism through which clenbuterol hydrochloride inhibits muscle protein degradation pathways. These transcription factors serve as master regulators of muscle atrophy, controlling the expression of numerous genes involved in protein degradation, including muscle RING finger 1, muscle atrophy F-box, and various components of the ubiquitin-proteasome system. Clenbuterol treatment rapidly activates protein kinase B signaling, leading to phosphorylation of forkhead box O proteins and their subsequent sequestration in the cytoplasm.

The phosphorylation of forkhead box O1 by protein kinase B occurs within three hours of clenbuterol administration, with cytoplasmic levels of phosphorylated forkhead box O1 increasing three-fold while nuclear levels decrease proportionally. This rapid redistribution effectively removes forkhead box O1 from its nuclear targets, preventing transcriptional activation of atrophy-related genes. The sustained nature of this phosphorylation, persisting for hours after clenbuterol administration, provides a prolonged period of protection against muscle protein degradation.

The downstream consequences of forkhead box O inactivation extend beyond simple transcriptional repression to include active promotion of anabolic pathways. The reduction in forkhead box O activity is accompanied by increased expression of genes involved in protein synthesis and muscle growth, creating a coordinated shift from catabolic to anabolic metabolism. This dual effect maximizes the protective and growth-promoting benefits of clenbuterol treatment in muscle wasting conditions.

Calcium-Dependent Proteolysis Inhibition

Clenbuterol hydrochloride demonstrates significant effects on calcium-dependent proteolytic systems, particularly the calpain family of proteases that play important roles in muscle protein turnover. The compound increases calpastatin protein levels in normal muscle, providing enhanced protection against calcium-activated protein degradation. This effect is particularly important during periods of muscle stress or damage, when calcium homeostasis may be disrupted and proteolytic activity increased.

The modulation of calcium-dependent proteolysis by clenbuterol involves complex interactions with calcium handling systems in muscle cells. Chronic clenbuterol treatment alters sarcoplasmic reticulum calcium load and calcium transient properties, which can influence the activation state of calcium-dependent proteases. While acute effects may include increased calpain activity, chronic treatment appears to enhance protective mechanisms that limit calcium-dependent protein degradation.

The integration of calcium-dependent proteolysis inhibition with other anti-proteolytic mechanisms creates a comprehensive protection system against muscle wasting. The combination of reduced ubiquitin ligase expression, decreased proteasomal activity, and enhanced protection against calcium-dependent proteolysis provides multi-layered defense against muscle protein loss. This coordinated response helps explain the remarkable efficacy of clenbuterol in preventing muscle atrophy across diverse experimental models and clinical conditions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Acute Toxic

Other CAS

21898-19-1